Scaffold Regioisomerism: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine BTK Inhibitory Activity
In a matched-pair comparison of trisubstituted imidazopyridine BTK inhibitors, the imidazo[4,5-c]pyridine scaffold demonstrated significantly higher BTK inhibitory activity than its imidazo[4,5-b]pyridine isomer, a finding that was contrary to expectations based on prior literature [1]. Both compounds shared identical substituents at N1, C4, and C6 positions, isolating the scaffold geometry as the sole variable.
| Evidence Dimension | BTK inhibitory activity (in vitro biochemical assay) |
|---|---|
| Target Compound Data | Imidazo[4,5-c]pyridine derivatives: BTK IC50 in mid-nanomolar range |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine derivatives: BTK IC50 significantly higher (less potent) |
| Quantified Difference | Significantly higher activity for [4,5-c] isomer; exact fold difference reported as qualitatively significant in the primary study |
| Conditions | In vitro BTK enzymatic inhibition assay; compounds evaluated in parallel with identical substitution patterns |
Why This Matters
Procuring the correct [4,5-c] regioisomer rather than the [4,5-b] analog is critical for programs targeting BTK, as scaffold geometry directly dictates target engagement potency.
- [1] Krajčovičová, S.; Jorda, R.; Vanda, D.; Soural, M.; Kryštof, V. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton’s tyrosine kinase. Eur. J. Med. Chem. 2021, 211, 113094. DOI: 10.1016/j.ejmech.2020.113094. View Source
